Lipophilicity (logP): Pyridine-3-sulfonamide Target Compound vs. Cyclopropanesulfonamide Analog (CAS 2319850-62-7)
The target compound exhibits a predicted logP of 0.658 [1], placing it within the optimal range (logP 0–3) for oral bioavailability. The cyclopropanesulfonamide analog (CAS 2319850-62-7), which replaces the pyridine ring with a cyclopropane group, is expected to be significantly more lipophilic due to the loss of the polar pyridine nitrogen. This difference affects both aqueous solubility and passive membrane permeability, directly impacting suitability for in vitro assay formats requiring DMSO/aqueous solubility and for in vivo dosing regimens .
| Evidence Dimension | Predicted partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 0.658 (ZINC15 prediction) |
| Comparator Or Baseline | Cyclopropanesulfonamide analog (CAS 2319850-62-7) — estimated logP > 1.0 based on loss of pyridine nitrogen |
| Quantified Difference | Estimated ΔlogP ≥ 0.35 units (more lipophilic for comparator) |
| Conditions | ZINC15 computational prediction; comparator estimate based on structural fragment contributions |
Why This Matters
The target compound's lower logP provides superior aqueous solubility for biochemical assay preparation, reducing the need for high DMSO concentrations that can artifactually inhibit enzyme activity.
- [1] ZINC15 Database. Substance ZINC1252727486. logP prediction. View Source
